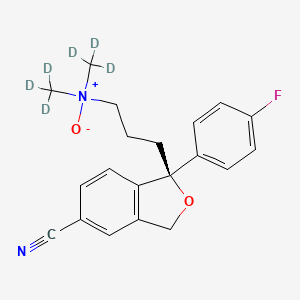
(S)-Citalopram-d6 N-Oxide
Übersicht
Beschreibung
N-oxides are a class of compounds that have emerged as potent agents with various therapeutic activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities . The N-oxide motif has been successfully employed in a number of recent drug development projects .
Synthesis Analysis
N-oxides can be synthesized through various methods. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor and H2O2 in methanol as solvent can enable the formation of various pyridine N-oxides in very good yields . Sodium perborate in acetic acid is also an effective reagent for the oxidation of azines to N-oxides .
Chemical Reactions Analysis
N-oxides can participate in various chemical reactions. For instance, N-oxidation of N-heterocyclic bioactive compounds can lead to improvement of the desired properties, and in some cases to emergence of unrelated but beneficial therapeutic outcomes .
Physical And Chemical Properties Analysis
N-oxides have unique physical and chemical properties. For example, they have high chemical stability and can participate in a variety of chemical reactions .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Application Summary
“(S)-Citalopram-d6 N-Oxide” is utilized in medicinal chemistry for its potential role as a prodrug or an intermediate in drug synthesis. The N-oxide functionality can enhance water solubility, decrease membrane permeability, and reduce immunogenicity .
Methods of Application
In medicinal chemistry, compounds like “(S)-Citalopram-d6 N-Oxide” are synthesized and then tested for their pharmacokinetic properties. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to analyze the compound’s behavior in biological systems .
Results and Outcomes
The use of N-oxides in drug development has shown promising results in improving drug delivery and reducing side effects. Specific data on “(S)-Citalopram-d6 N-Oxide” would require further experimental details which are not provided in the current literature.
Antioxidant Research
Application Summary
N-oxide compounds exhibit antioxidant properties, making them valuable in studies related to oxidative stress and its impact on biological systems .
Methods of Application
Antiradical properties of N-oxide surfactants are evaluated using electron paramagnetic resonance (EPR) and UV-vis spectroscopy. Theoretical modeling, such as density functional theory (DFT), supports the experimental investigation .
Results and Outcomes
The studies have found that N-oxide surfactants can scavenge reactive radicals, suggesting a potential application in therapeutic treatments for diseases caused by oxidative stress .
Biomaterials Science
Application Summary
N-oxide functionalities are explored in biomaterials science for the development of nonimmunogenic and nonadhesive materials, which are crucial for biomedical applications .
Methods of Application
Synthetic N-oxides are used as polymers in drug development and surface engineering. Their synthesis and application involve complex chemical reactions and material characterization techniques .
Results and Outcomes
The incorporation of N-oxide groups into biomaterials has led to the creation of ‘stealth materials’ with excellent blood compatibility and reduced risk of microbial adhesion .
Nutritional Science
Application Summary
Studies on gut microbiota-derived metabolites like trimethylamine N-oxide (TMAO) have implications for nutritional science, particularly in the context of diseases like type 2 diabetes mellitus (T2DM) .
Methods of Application
Longitudinal cohort studies measure serum concentrations of TMAO and its precursors at multiple time points. Statistical analyses, such as logistic regression models, are used to examine associations between TMAO levels and T2DM incidence .
Results and Outcomes
Research has shown that changes in TMAO levels are associated with the risk of developing T2DM, highlighting the importance of dietary changes in diabetes prevention .
Magnetic Resonance Imaging (MRI) Contrast Agents
Application Summary
N-oxide compounds, including “(S)-Citalopram-d6 N-Oxide”, can be used as contrast agents in MRI to enhance the visibility of internal body structures .
Methods of Application
These compounds are administered to patients and their distribution within the body is monitored using MRI scanners. The N-oxide functionality can affect the relaxation times of nearby hydrogen nuclei, enhancing the contrast of images .
Results and Outcomes
The use of N-oxide compounds in MRI has led to clearer and more detailed images, aiding in the diagnosis and treatment planning for various medical conditions .
Hypoxia-Activated Prodrugs
Application Summary
“(S)-Citalopram-d6 N-Oxide” may serve as a hypoxia-activated prodrug, which becomes active in low-oxygen environments typical of solid tumors .
Methods of Application
These prodrugs are designed to be non-toxic until they reach the hypoxic zones of tumors, where they are enzymatically reduced to active drugs .
Results and Outcomes
This targeted approach can minimize side effects and improve the efficacy of cancer treatments by concentrating the drug’s action in the tumor area .
Drug Delivery Systems
Application Summary
“(S)-Citalopram-d6 N-Oxide” could be explored for use in drug delivery systems due to its potential to modify the solubility and distribution properties of therapeutic agents .
Methods of Application
Drug delivery systems utilizing N-oxide compounds can be engineered to release drugs at specific sites or in response to particular biological triggers .
Results and Outcomes
Such systems aim to increase the therapeutic index of drugs by enhancing their efficacy and reducing systemic side effects .
Bioorthogonal Chemistry
Application Summary
N-oxide functionalities are valuable in bioorthogonal chemistry, where they participate in reactions that do not interfere with natural biological processes .
Methods of Application
Bioorthogonal reactions involving N-oxides are used for labeling biomolecules or for the controlled release of therapeutics within the body .
Results and Outcomes
These applications have significant implications for the development of new diagnostic tools and targeted therapies .
Antioxidant Therapies
Application Summary
N-oxide compounds, including “(S)-Citalopram-d6 N-Oxide”, are studied for their antioxidant properties, which can be beneficial in treating diseases caused by oxidative stress .
Methods of Application
The antioxidant capacity of N-oxides is assessed using techniques like EPR and UV-vis spectroscopy, supported by theoretical modeling .
Results and Outcomes
N-oxide surfactants have been found capable of scavenging reactive radicals, indicating their potential use in antioxidant therapies .
Chemogenetics in Neuroscience
Application Summary
Chemogenetics is a field in neuroscience where compounds like “(S)-Citalopram-d6 N-Oxide” are used to control neuronal activity. This is particularly useful for understanding the functions of specific neurons in behavior and disease .
Methods of Application
Neurons are genetically modified to express designer receptors that can be activated or inhibited by drugs like “(S)-Citalopram-d6 N-Oxide”. Behavioral and electrophysiological assessments follow to study the effects of neuron modulation .
Results and Outcomes
This technique allows for precise control over neuronal activity, leading to insights into neural circuits and potential treatments for neurological disorders .
Cardiovascular Health and Gut Microbiome
Application Summary
The gut microbiome’s metabolite, trimethylamine N-oxide (TMAO), has been linked to cardiovascular health. “(S)-Citalopram-d6 N-Oxide” could be used to study these associations further .
Methods of Application
Research involves measuring TMAO levels in patients and correlating them with cardiovascular disease markers. This helps in understanding the gut-heart axis .
Results and Outcomes
Studies suggest that TMAO levels are associated with heart failure severity and outcomes, providing a potential target for therapeutic intervention .
Diabetes Mellitus Research
Application Summary
Changes in gut microbiota-derived metabolite TMAO have been associated with type 2 diabetes mellitus (T2DM). “(S)-Citalopram-d6 N-Oxide” could be instrumental in studying these changes .
Methods of Application
Longitudinal cohort studies track TMAO levels over time to investigate their relationship with the incidence of T2DM .
Results and Outcomes
Research indicates that dietary changes affecting TMAO levels could play a role in diabetes prevention, highlighting the importance of gut microbiota in metabolic diseases .
Magnetic Nanoparticle Synthesis
Application Summary
“(S)-Citalopram-d6 N-Oxide” may have applications in the synthesis of magnetic nanoparticles, which have significant uses in various fields including medicine and electronics .
Methods of Application
Nanoparticles are synthesized and characterized for their magnetic properties. “(S)-Citalopram-d6 N-Oxide” could be used in the functionalization of these particles .
Results and Outcomes
Magnetic nanoparticles have potential applications in drug delivery, magnetic resonance imaging, and as catalysts in chemical reactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-PVKQDMRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675769 | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Citalopram-d6 N-Oxide | |
CAS RN |
1217710-65-0 | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




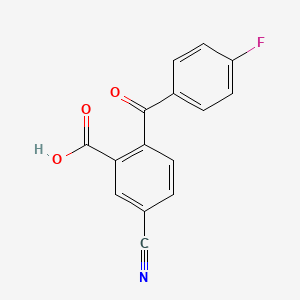




![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
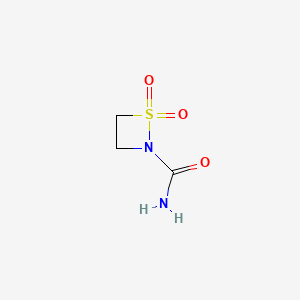
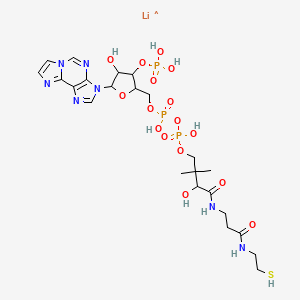
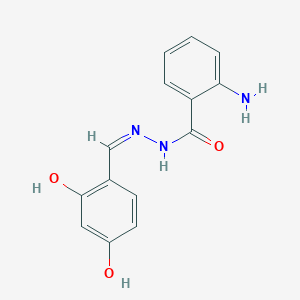
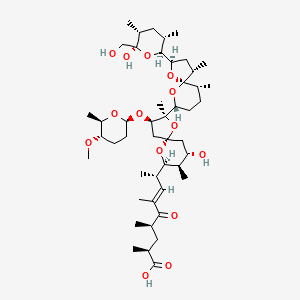
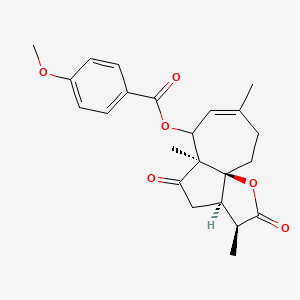
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)